2-Methyl-3-(methylamino)propanoic acid

Übersicht

Beschreibung

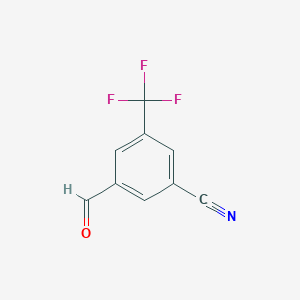

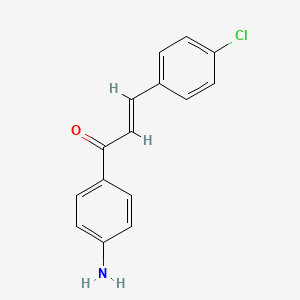

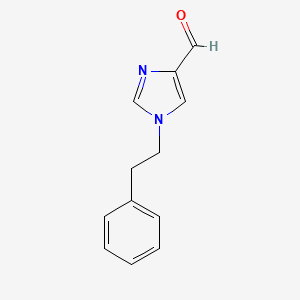

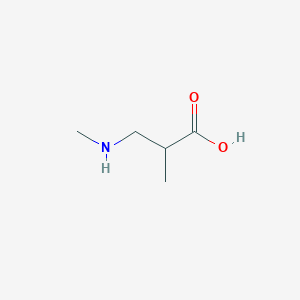

2-Methyl-3-(methylamino)propanoic acid, also known as this compound hydrochloride, is a chemical compound with the empirical formula C5H12ClNO2 . It is a solid substance and is functionally related to a beta-alanine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl.CNCC(C)C(O)=O . The InChI key for this compound is IPIBIKOBRJHXRC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 153.61 .Wissenschaftliche Forschungsanwendungen

Bioavailability and Excitotoxicity Studies :

- BMAA, present in the cycad plant, has been linked to amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) in the western Pacific region. Research on cynomolgus monkeys showed that orally administered BMAA is highly bioavailable, absorbing into the systemic circulation at around 80% (Duncan et al., 1992).

Pharmacokinetics and Blood-Brain Barrier Permeability :

- A study on rats indicated that BMAA can cross the blood-brain barrier, although its permeability is relatively low. This finding is significant in understanding its potential neurotoxic effects and its possible role in diseases like ALS (Duncan et al., 1991).

Synthesis and Resolution for Research Applications :

- The synthesis and resolution of BMAA were explored for research purposes, using α-acetamidoacrylic acid and [15N]-methylamine. This work is essential for producing enantiomerically pure forms of BMAA for further study (Hu & Ziffer, 1990).

Use in Radiolabeling and Imaging :

- BMAA derivatives were synthesized and evaluated as potential PET radioligands for imaging brain tumors, showing that they could be substrates for amino acid transport in cancer cells (Yu et al., 2010).

Potential in Anti-Cancer Research :

- A heterocyclic compound derived from BMAA showed potential anti-cancer activity against human gastric cancer cell lines, indicating its possible use in developing new cancer treatments (Liu et al., 2019).

Safety and Hazards

The safety information available indicates that 2-Methyl-3-(methylamino)propanoic acid is classified as Eye Dam. 1 under the GHS05 hazard classification . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

2-Methyl-3-(methylamino)propanoic acid, also known as BMAA, is a neurotoxic, excitatory amino acid . It has been linked with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region . .

Mode of Action

It is suggested that bmaa can act as an excitotoxin on glutamate receptors, such as nmda, calcium-dependent ampa, and kainate receptors . This interaction with its targets can lead to changes in the neuronal function, potentially leading to neurodegenerative disorders .

Biochemical Pathways

It is known that bmaa shows strong biomagnification behavior (increase in the concentration by moving up in the food chain) through precipitating in the soil as well as living organisms (eg, plants and aquatic animals) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily neurotoxic . It has been linked with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, BMAA production increases in a nitrogen-depleted medium . Furthermore, BMAA shows strong biomagnification behavior, increasing in concentration as it moves up the food chain .

Eigenschaften

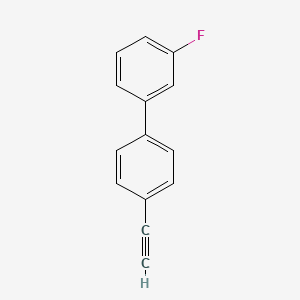

IUPAC Name |

2-methyl-3-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOYDXJQOLMUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)